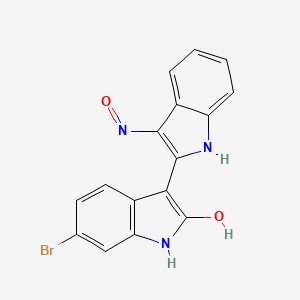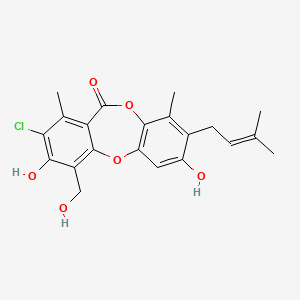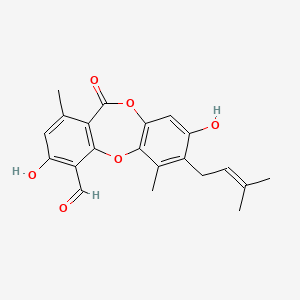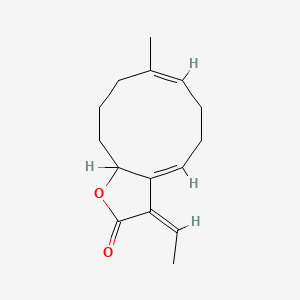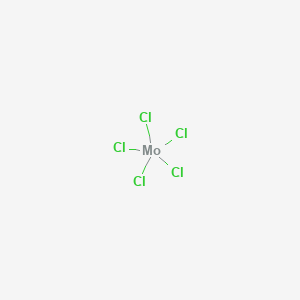
Morphothiadin
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Morphotiadina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Usado como un compuesto modelo para estudiar los moduladores de la ensambladura de proteínas centrales.
Biología: Investigado por sus efectos en la replicación viral y la ensambladura de proteínas.
Medicina: Explorado como un posible agente terapéutico para infecciones por VHB.
Industria: Utilizado en el desarrollo de fármacos antivirales e investigación relacionada .
Mecanismo De Acción
Morphotiadina ejerce sus efectos inhibiendo la ensambladura de las proteínas centrales del VHB. Se une a la proteína central, evitando la formación de cápside viral funcionales. Esta inhibición interrumpe el ciclo de replicación viral, lo que lleva a una reducción de la carga viral. Los objetivos moleculares incluyen la proteína central y las vías relacionadas involucradas en la ensambladura viral .
Compuestos Similares:
Bay41-4109: Un precursor de Morphotiadina con propiedades antivirales similares.
Ritonavir: A menudo se usa como un potenciador para aumentar la concentración plasmática de Morphotiadina.
Otros Moduladores de la Ensambladura de Proteínas Centrales: Compuestos con mecanismos de acción similares pero con perfiles de eficacia y seguridad variables.
Unicidad: Morphotiadina destaca por su potente inhibición tanto de cepas de VHB de tipo salvaje como de cepas resistentes a fármacos, lo que la convierte en una valiosa candidata para la terapia antiviral .
Análisis Bioquímico
Biochemical Properties
Morphothiadin plays a crucial role in biochemical reactions by inhibiting the replication of HBV. It interacts with several biomolecules, including viral polymerase and core proteins. The compound binds to the viral polymerase, preventing the synthesis of viral DNA, and also disrupts the assembly of viral capsids by interacting with core proteins. These interactions are essential for its antiviral activity, making this compound a valuable tool in HBV treatment .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly hepatocytes, which are the primary target cells for HBV. It influences cell function by inhibiting viral replication, leading to a reduction in viral load. This compound also affects cell signaling pathways and gene expression, particularly those involved in the immune response to viral infections. By reducing the viral load, this compound helps restore normal cellular metabolism and function in infected cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the viral polymerase and core proteins, inhibiting their function. This binding prevents the synthesis of viral DNA and disrupts the assembly of viral capsids, effectively halting the replication cycle of HBV. Additionally, this compound has been shown to inhibit the formation of covalently closed circular DNA (cccDNA), a critical component in the persistence of HBV infection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its antiviral activity over extended periods. Its efficacy can decrease due to degradation or the development of viral resistance. Long-term studies have shown that this compound can significantly reduce viral load and improve cellular function in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces viral replication without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize antiviral efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its antiviral activity. It interacts with enzymes involved in the synthesis and degradation of viral DNA, as well as those responsible for the assembly of viral capsids. These interactions affect metabolic flux and metabolite levels, contributing to the compound’s overall antiviral efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within hepatocytes. The compound accumulates in the liver, where it exerts its antiviral effects. Its distribution is influenced by factors such as bioavailability and plasma clearance .
Subcellular Localization
This compound is primarily localized in the cytoplasm of hepatocytes, where it interacts with viral polymerase and core proteins. This subcellular localization is crucial for its antiviral activity, as it allows the compound to effectively inhibit viral replication. Additionally, this compound may undergo post-translational modifications that enhance its targeting to specific cellular compartments .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de Morphotiadina implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. Los pasos clave incluyen:
- Formación del núcleo de pirimidina.
- Introducción del anillo de tiazol.
- Adición de la porción de morfolina.
- Esterificación final para obtener la forma de éster etílico.
Métodos de Producción Industrial: La producción industrial de Morphotiadina normalmente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:
- Uso de materiales de partida de alta pureza.
- Condiciones de reacción controladas para minimizar los subproductos.
- Pasos de purificación como recristalización y cromatografía para alcanzar la pureza deseada .
Análisis De Reacciones Químicas
Tipos de Reacciones: Morphotiadina sufre varias reacciones químicas, incluyendo:
Oxidación: Conversión de grupos funcionales a estados de oxidación más altos.
Reducción: Reducción de grupos funcionales específicos a estados de oxidación más bajos.
Sustitución: Reemplazo de grupos funcionales con otros sustituyentes.
Reactivos y Condiciones Comunes:
Oxidación: Uso de agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Uso de agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Uso de nucleófilos o electrófilos en condiciones apropiadas.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados y las condiciones de reacción utilizadas .
Comparación Con Compuestos Similares
Bay41-4109: A precursor to Morphothiadin with similar antiviral properties.
Ritonavir: Often used as a booster to enhance the plasma concentration of this compound.
Other Core Protein Assembly Modulators: Compounds with similar mechanisms of action but varying efficacy and safety profiles.
Uniqueness: this compound stands out due to its potent inhibition of both wild-type and drug-resistant HBV strains, making it a valuable candidate for antiviral therapy .
Propiedades
IUPAC Name |
ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O3S/c1-2-30-21(28)17-16(12-27-6-8-29-9-7-27)25-19(20-24-5-10-31-20)26-18(17)14-4-3-13(23)11-15(14)22/h3-5,10-11,18H,2,6-9,12H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGRDKSRFFUBBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Br)C3=NC=CS3)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1793065-08-3 | |
| Record name | Morphothiadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1793065083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MORPHOTHIADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8MEF6D6PS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methylphenyl)methylsulfanyl]-1-phenyl-1,2,4-triazole](/img/structure/B1676672.png)
